2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole and its derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. This method is widely used due to its efficiency and the availability of starting materials. The reaction conditions generally include:
Temperature: Moderate temperatures around 60-80°C.
Solvent: Polar solvents such as water or ethanol.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to simulate the coordination of histidine to heme complexes.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its therapeutic potential in treating infections and as a component in drug formulations.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Benzyl-2-methylimidazole
- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
- 1H-Imidazole, 2-ethyl-4-methyl-
Uniqueness
Compared to similar compounds, 2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable coordination complexes and its potential antimicrobial activity make it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
82410-58-0 |
---|---|
Molekularformel |
C10H14N4 |
Molekulargewicht |
190.25 g/mol |
IUPAC-Name |
2-methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole |
InChI |
InChI=1S/C10H14N4/c1-9-11-3-5-13(9)7-8-14-6-4-12-10(14)2/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
IDCBWKPFWWHANV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CN1CCN2C=CN=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.